![molecular formula C17H18N4O6 B8237242 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate CAS No. 623565-15-1](/img/structure/B8237242.png)
3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate
Overview
Description
3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases .
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech fields .
Mechanism of Action
The mechanism of action of 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-e][1,2,4]triazoles
Uniqueness
What sets 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate apart is its specific substitution pattern and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-2-26-16(22)14-9-18-20-8-7-19(10-15(14)20)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQMPZJSWXEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2N=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121887 | |
| Record name | 3-Ethyl 5-[(4-nitrophenyl)methyl] 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-15-1 | |
| Record name | 3-Ethyl 5-[(4-nitrophenyl)methyl] 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623565-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 5-[(4-nitrophenyl)methyl] 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


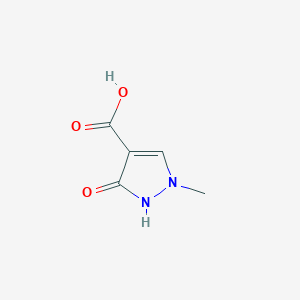
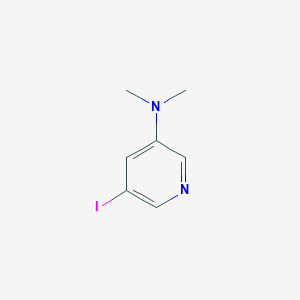


![benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237208.png)

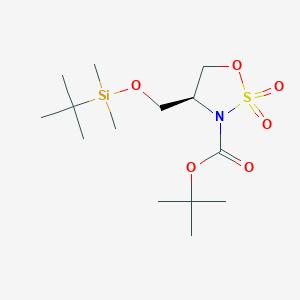
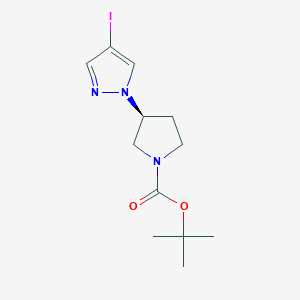
![5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B8237250.png)
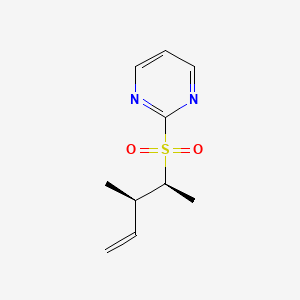
![8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8237266.png)

![5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B8237289.png)

